2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol
Overview
Description
“2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .
Synthesis Analysis
The synthesis of compounds similar to “2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” can be represented by the molecular formula C14H12F3NO . The structure includes a phenol group attached to a trifluoromethyl group and an amino group .Scientific Research Applications
Proteomics Research
2-AMTP is utilized in proteomics research as a biochemical compound. Its molecular formula is C14H12F3NO , with a molecular weight of 267.25 g/mol . Researchers often employ it for studying protein interactions, post-translational modifications, and protein expression levels.
Fungicidal Activity Enhancement
In the realm of agrochemicals, 2-AMTP derivatives have shown promise. For instance, the trifluoromethyl-substituted pyridine derivative (similar to 2-AMTP) exhibits higher fungicidal activity compared to chlorine-based compounds and other derivatives . This property makes it valuable for developing novel fungicides.
Peroxisome Proliferator-Activated Receptor Agonist
The compound {2-Methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio]phenoxy}acetic acid (a derivative of 2-AMTP) acts as a peroxisome proliferator-activated receptor (PPAR) agonist . It plays a crucial role in regulating central inflammation and may be relevant in controlling brain inflammation processes .
Synthesis of Fluazifop
2-AMTP derivatives contribute to the synthesis of fluazifop, an herbicide. Specifically, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) —an intermediate derived from 2-AMTP—can be obtained efficiently in a one-step reaction. Fluazifop is widely used in weed control .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical processes, including inflammation control and receptor activation
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Compounds with similar structures have been found to have various biological activities, including anti-inflammatory and receptor agonist effects .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly affect the action of many compounds .
properties
IUPAC Name |
2-[[3-(trifluoromethyl)anilino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMZZZULTXUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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